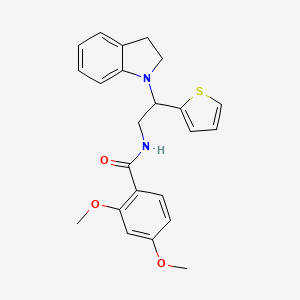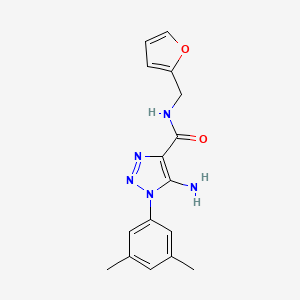
5-amino-1-(3,5-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(3,5-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H17N5O2 and its molecular weight is 311.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
5-Amino-1,2,3-triazole-4-carboxylic acid derivatives serve as crucial scaffolds for developing peptidomimetics and biologically active compounds. These molecules, including variants like "5-amino-1-(3,5-dimethylphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide," are synthesized through ruthenium-catalyzed cycloaddition, showcasing complete regiocontrol and yielding amino acids for triazole-containing dipeptides and potential HSP90 inhibitors (Ferrini et al., 2015). This methodology highlights the compound's versatility in creating structurally diverse and biologically relevant molecules.
Biological Activity and Applications
The structural motif of "this compound" aligns with compounds known for their antimicrobial activities. Azole derivatives, including 1,2,4-triazole compounds synthesized from furan-2-carbohydrazide, have shown activity against various microorganisms, indicating the potential antimicrobial application of this chemical class (Başoğlu et al., 2013). Such findings underscore the compound's relevance in developing new antimicrobial agents.
Material Science and Other Applications
Compounds with the "5-amino-1,2,3-triazole-4-carboxamide" framework are also explored in material science, such as in the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers. These dyes exhibit high efficiency in in vitro screening for antioxidant, antitumor, and antimicrobial activities, suggesting applications beyond pharmaceuticals, including the development of sterile or biologically active fabrics (Khalifa et al., 2015).
Propriétés
IUPAC Name |
5-amino-1-(3,5-dimethylphenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-6-11(2)8-12(7-10)21-15(17)14(19-20-21)16(22)18-9-13-4-3-5-23-13/h3-8H,9,17H2,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXJILORSDMAPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis](/img/structure/B2407030.png)
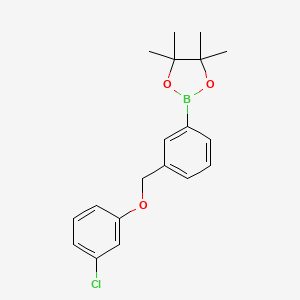
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2407032.png)
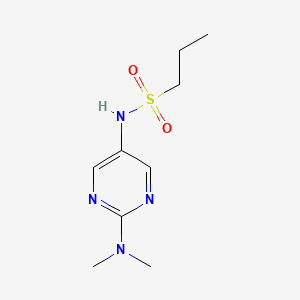
![6-Tert-butyl-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2407034.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2407037.png)
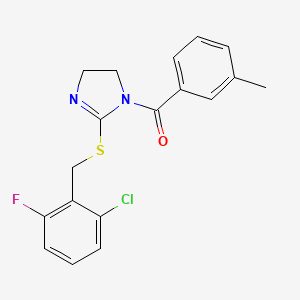
![N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide](/img/structure/B2407039.png)

